2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-phenyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with thiophene-3-carboxylic acid, followed by amination and subsequent functional group transformations . The reaction conditions typically involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A heterocyclic compound with similar biological activities, used in drug development.
2-Aminobenzothiazole: Another related compound with applications in medicinal chemistry.
2-Aminopyridine: Known for its antimicrobial and anticancer properties.
Uniqueness
2-Amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)8-4-2-1-3-6(8)7-5-19-10(16)9(7)11(17)18/h1-5H,16H2,(H,17,18) |
InChI Key |
RARUIYTVXJNYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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